molecular formula C14H11ClN2O2 B14626347 N-[(4-chlorophenyl)carbamoyl]benzamide CAS No. 57160-46-0

N-[(4-chlorophenyl)carbamoyl]benzamide

Cat. No.: B14626347
CAS No.: 57160-46-0
M. Wt: 274.70 g/mol
InChI Key: MQYMKWNLXXZZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)carbamoyl]benzamide is a chemical compound with the molecular formula C14H11ClN2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide group and a 4-chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)carbamoyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its low reaction times, high yields, and eco-friendly process .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acids, reduced benzamide derivatives, and substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)carbamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

57160-46-0

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)

InChI Key

MQYMKWNLXXZZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.